

Application Notes and Protocols for ABN401 in Patient-Derived Xenograft (PDX) Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **ABN401**, a selective c-MET inhibitor, in patient-derived xenograft (PDX) models for preclinical cancer research. The protocols outlined below are intended to guide researchers in designing and executing experiments to evaluate the efficacy of **ABN401** in various cancer types with aberrant c-MET signaling.

Introduction to ABN401 and PDX Models

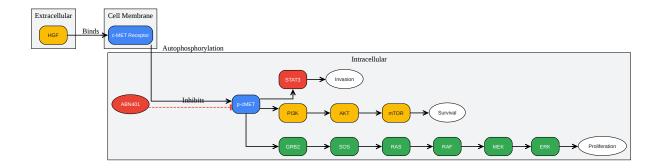
ABN401 is a potent and highly selective inhibitor of the c-MET receptor tyrosine kinase.[1][2] Dysregulation of the c-MET signaling pathway, through mechanisms such as gene amplification or mutations like MET exon 14 skipping, is a known driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[1] **ABN401** functions by binding to the ATP-binding site of MET, thereby inhibiting its kinase activity and disrupting downstream signaling cascades.

Patient-derived xenograft (PDX) models are generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[3] These models are considered more clinically relevant than traditional cell line-derived xenografts because they better recapitulate the heterogeneity and architecture of the original human tumor.[3] Consequently, PDX models are increasingly utilized in preclinical studies to assess the efficacy of targeted therapies like **ABN401**.



c-MET Signaling Pathway and Mechanism of ABN401 Action

The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion. **ABN401** effectively blocks this cascade at its origin.



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Figure 1: c-MET Signaling Pathway and **ABN401** Inhibition.

Efficacy of ABN401 in PDX Models: Quantitative Data

The antitumor activity of **ABN401** has been evaluated in various PDX models harboring different c-MET aberrations. The efficacy is often quantified as Tumor Growth Inhibition (TGI),



which represents the percentage reduction in tumor volume in treated mice compared to a vehicle-treated control group.

Table 1: Efficacy of ABN401 in Gastric and Lung Cancer PDX Models[1]

PDX Model ID	Cancer Type	MET Alteration	ABN401 Dose (mg/kg)	Tumor Growth Inhibition (TGI) (%)
GA3121	Gastric	High Amplification	30	102.4
LI0612	Gastric	High Amplification	30	109.1
LU2503	Lung	High Amplification & METex14 Skipping	30	99.11
LU5381	Lung	METex14 Skipping	10	63.09
LU5381	Lung	METex14 Skipping	30	75.47
GA2278	Gastric	Negative	30	47.6
GA0075	Gastric	Low Amplification	30	22.3
GA0152	Gastric	Low Amplification	30	14.2
GA0046	Gastric	Low Amplification	30	13.4

Table 2: Efficacy of ABN401 in NSCLC Brain Metastasis PDX Models[4]



PDX Model ID	MET Alteration	ABN401 Dose (mg/kg)	Tumor Growth Inhibition (TGI) (%)
LU5349	High Amplification	125	up to 95
LU5406	High Amplification	125	up to 99

These data demonstrate that **ABN401** exhibits significant antitumor activity in PDX models with high MET amplification or MET exon 14 skipping mutations, while its efficacy is substantially lower in models with low or no MET alterations.[1]

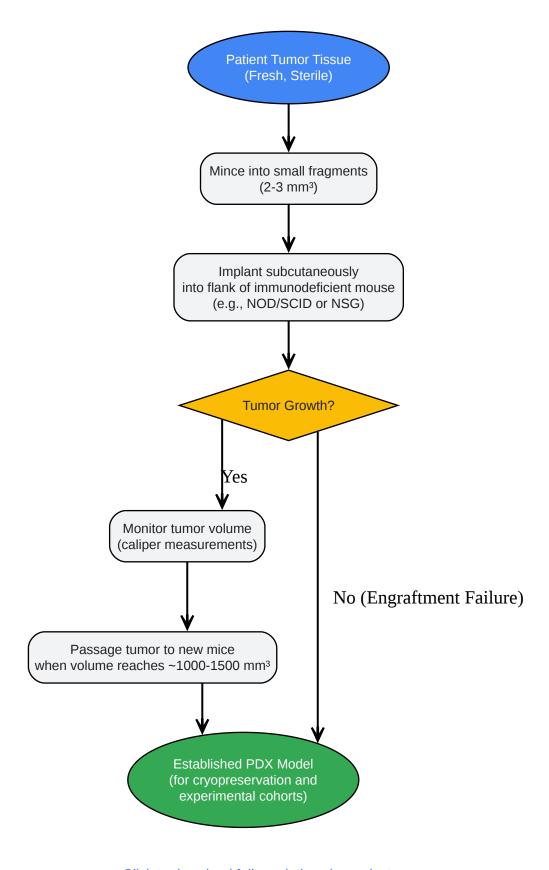
Experimental Protocols

The following protocols provide a general framework for evaluating **ABN401** in PDX models. Specific parameters may need to be optimized based on the tumor type and the specific research question.

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol describes the subcutaneous implantation of fresh human tumor tissue into immunodeficient mice.





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Figure 2: Workflow for PDX Model Establishment.



Materials:

- Fresh, sterile patient tumor tissue
- Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
- Sterile surgical instruments (scalpels, forceps)
- Sterile PBS or appropriate cell culture medium
- Anesthesia (e.g., isoflurane)
- Calipers for tumor measurement

Procedure:

- Tissue Preparation:
 - Under sterile conditions, wash the fresh tumor tissue with cold, sterile PBS.
 - Remove any non-tumor or necrotic tissue.
 - Mince the tumor tissue into small fragments of approximately 2-3 mm³.
- Implantation:
 - Anesthetize the mouse.
 - Make a small incision in the skin on the flank of the mouse.
 - Create a subcutaneous pocket using blunt dissection.
 - Insert a single tumor fragment into the pocket.
 - Close the incision with surgical clips or sutures.
- Monitoring:
 - Monitor the mice regularly for tumor growth.



 Once a palpable tumor forms, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

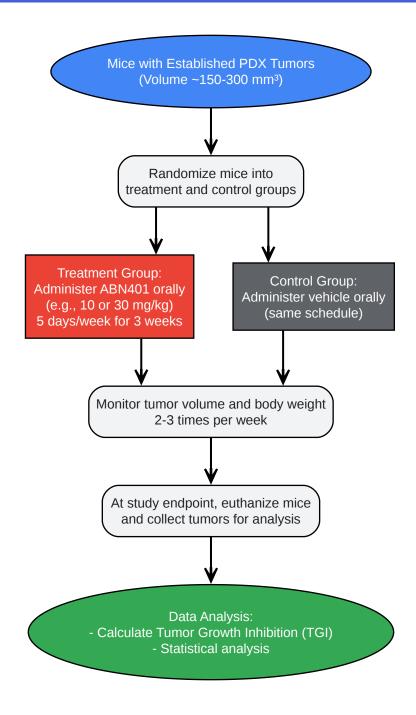
· Passaging:

- When the tumor volume reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
- A portion of the tumor can be cryopreserved for future use, and the remainder can be processed for passaging into new mice as described above.

ABN401 Efficacy Study in Established PDX Models

This protocol outlines the procedure for evaluating the antitumor activity of **ABN401** in mice bearing established PDX tumors.





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Figure 3: Workflow for ABN401 Efficacy Study in PDX Models.

Materials:

- Mice with established PDX tumors (tumor volume ~150-300 mm³)
- ABN401, formulated for oral administration



- Vehicle control
- Oral gavage needles
- Calipers and a scale for weighing mice

Procedure:

- Group Allocation:
 - Once the average tumor volume reaches 150-300 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
- Drug Administration:
 - For the treatment group, administer ABN401 orally at the desired dose (e.g., 10 or 30 mg/kg). A typical dosing schedule is five consecutive days a week for three weeks.[1]
 - For the control group, administer the vehicle solution following the same schedule.
- Monitoring:
 - Measure tumor volume and body weight 2-3 times per week. Body weight is monitored as an indicator of toxicity.
- Endpoint and Analysis:
 - The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration.
 - At the end of the study, euthanize the mice and excise the tumors. Tumors can be used for further analysis, such as Western blotting to assess target engagement or histopathology.
 - Calculate the Tumor Growth Inhibition (TGI) using the following formula:
 - TGI (%) = [1 (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100



Conclusion

The use of **ABN401** in patient-derived xenograft models provides a robust preclinical platform to investigate its therapeutic potential in cancers with c-MET dysregulation. The protocols and data presented here offer a foundation for researchers to design and interpret experiments aimed at advancing our understanding of **ABN401**'s efficacy and mechanism of action in a clinically relevant setting. Careful selection of PDX models based on their MET status is crucial for the successful evaluation of this targeted therapy.[1]

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